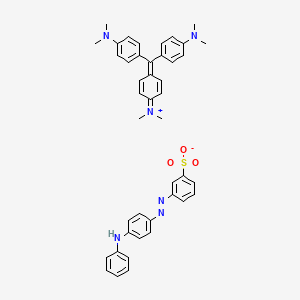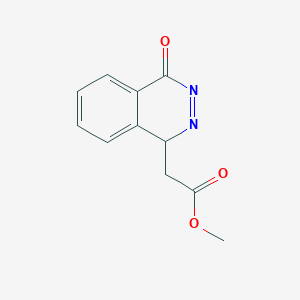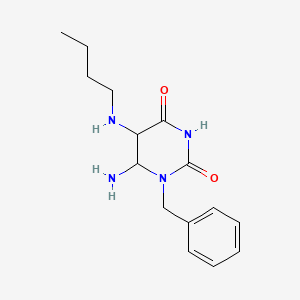![molecular formula C19H21ClN4O B12343823 2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride CAS No. 1038915-62-6](/img/structure/B12343823.png)
2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as an inhibitor of poly (ADP-ribose) polymerase (PARP), which is crucial in the repair of DNA damage .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride involves several stepsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to convert certain functional groups to more reactive forms.
Substitution: This reaction involves replacing one functional group with another, which can be useful in modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups that enhance the compound’s activity .
Applications De Recherche Scientifique
2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is studied for its effects on cellular processes, particularly DNA repair mechanisms.
Medicine: It is being investigated as a potential therapeutic agent for treating cancers with BRCA mutations due to its PARP inhibitory activity.
Industry: The compound’s properties make it useful in developing new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride involves its inhibition of PARP enzymes. These enzymes play a critical role in repairing single-strand breaks in DNA. By inhibiting PARP, the compound prevents the repair of DNA damage, leading to cell death in cancer cells that rely on PARP for survival. This makes it particularly effective against cancers with BRCA mutations, which are already deficient in DNA repair mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): This compound also inhibits PARP and has shown efficacy in treating BRCA-mutant cancers.
Indazole derivatives: These compounds share the indazole core and exhibit various biological activities, including anti-inflammatory and anticancer properties.
Uniqueness
2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride is unique due to its specific configuration and the presence of the piperidinyl group, which enhances its binding affinity to PARP enzymes. This specificity makes it a promising candidate for targeted cancer therapies .
Propriétés
Numéro CAS |
1038915-62-6 |
|---|---|
Formule moléculaire |
C19H21ClN4O |
Poids moléculaire |
356.8 g/mol |
Nom IUPAC |
2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H20N4O.ClH/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14;/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24);1H/t14-;/m0./s1 |
Clé InChI |
YXYDNYFWAFBCAN-UQKRIMTDSA-N |
SMILES isomérique |
C1C[C@@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N.Cl |
SMILES canonique |
C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B12343764.png)
![5-methyl-4aH-furo[2,3-d]pyrimidin-4-one](/img/structure/B12343774.png)
![1-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12343775.png)
![methyl 3-({2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B12343776.png)







